
N,N-Dimethyl-1-(2-(4-methoxyphenylthio)phenyl)-2-propylamine oxalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Dimethyl-1-(2-(4-methoxyphenylthio)phenyl)-2-propylamine oxalate, also known as DMPT, is a synthetic compound that has gained attention for its potential use in scientific research. DMPT is a derivative of the amino acid tryptophan and is structurally similar to serotonin.
Mechanism of Action
N,N-Dimethyl-1-(2-(4-methoxyphenylthio)phenyl)-2-propylamine oxalate acts as a prodrug, meaning that it is converted into an active compound in the body. N,N-Dimethyl-1-(2-(4-methoxyphenylthio)phenyl)-2-propylamine oxalate is converted into 5-hydroxytryptophan (5-HTP), which is then converted into serotonin. Serotonin is a neurotransmitter that plays a role in regulating mood, appetite, and sleep. By increasing serotonin levels, N,N-Dimethyl-1-(2-(4-methoxyphenylthio)phenyl)-2-propylamine oxalate can lead to changes in behavior and mood.
Biochemical and Physiological Effects:
N,N-Dimethyl-1-(2-(4-methoxyphenylthio)phenyl)-2-propylamine oxalate has been shown to increase serotonin levels in the brain, which can lead to changes in behavior and mood. Additionally, N,N-Dimethyl-1-(2-(4-methoxyphenylthio)phenyl)-2-propylamine oxalate has been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that plays a role in promoting the growth and survival of neurons. N,N-Dimethyl-1-(2-(4-methoxyphenylthio)phenyl)-2-propylamine oxalate has also been shown to increase the expression of genes involved in the regulation of inflammation.
Advantages and Limitations for Lab Experiments
One advantage of using N,N-Dimethyl-1-(2-(4-methoxyphenylthio)phenyl)-2-propylamine oxalate in lab experiments is its ability to increase serotonin levels in the brain. This can be useful for studying the function of the serotonergic system and for studying the effects of serotonin on behavior and mood. Additionally, N,N-Dimethyl-1-(2-(4-methoxyphenylthio)phenyl)-2-propylamine oxalate has been shown to increase the expression of BDNF, which can be useful for studying the effects of BDNF on neuronal growth and survival.
One limitation of using N,N-Dimethyl-1-(2-(4-methoxyphenylthio)phenyl)-2-propylamine oxalate in lab experiments is its potential for off-target effects. N,N-Dimethyl-1-(2-(4-methoxyphenylthio)phenyl)-2-propylamine oxalate can affect the expression of genes involved in the regulation of inflammation, which can lead to unintended effects on experimental outcomes. Additionally, N,N-Dimethyl-1-(2-(4-methoxyphenylthio)phenyl)-2-propylamine oxalate can lead to changes in behavior and mood, which can complicate the interpretation of experimental results.
Future Directions
For research include the development of more selective N,N-Dimethyl-1-(2-(4-methoxyphenylthio)phenyl)-2-propylamine oxalate analogs and the exploration of its potential use in the treatment of depression and anxiety.
Synthesis Methods
N,N-Dimethyl-1-(2-(4-methoxyphenylthio)phenyl)-2-propylamine oxalate can be synthesized through a four-step process involving the reaction of tryptophan with various reagents. The first step involves the protection of the amino group of tryptophan with a tert-butoxycarbonyl group. The second step involves the reaction of the protected tryptophan with 4-methoxybenzenethiol to form a thioether. The third step involves the deprotection of the amino group, followed by the reaction of the resulting amine with 2-bromo-1-phenylpropene to form the propylamine side chain. Finally, the oxalate salt of N,N-Dimethyl-1-(2-(4-methoxyphenylthio)phenyl)-2-propylamine oxalate is formed through the reaction of N,N-Dimethyl-1-(2-(4-methoxyphenylthio)phenyl)-2-propylamine oxalate with oxalic acid.
Scientific Research Applications
N,N-Dimethyl-1-(2-(4-methoxyphenylthio)phenyl)-2-propylamine oxalate has been studied for its potential use in a variety of scientific research applications. One area of interest is its potential as a tool for studying the function of the serotonergic system. N,N-Dimethyl-1-(2-(4-methoxyphenylthio)phenyl)-2-propylamine oxalate has been shown to increase serotonin levels in the brain, which can lead to changes in behavior and mood. Additionally, N,N-Dimethyl-1-(2-(4-methoxyphenylthio)phenyl)-2-propylamine oxalate has been studied for its potential use in the treatment of depression and anxiety.
properties
CAS RN |
128959-29-5 |
|---|---|
Product Name |
N,N-Dimethyl-1-(2-(4-methoxyphenylthio)phenyl)-2-propylamine oxalate |
Molecular Formula |
C20H25NO5S |
Molecular Weight |
391.5 g/mol |
IUPAC Name |
1-[2-(4-methoxyphenyl)sulfanylphenyl]-N,N-dimethylpropan-2-amine;oxalic acid |
InChI |
InChI=1S/C18H23NOS.C2H2O4/c1-14(19(2)3)13-15-7-5-6-8-18(15)21-17-11-9-16(20-4)10-12-17;3-1(4)2(5)6/h5-12,14H,13H2,1-4H3;(H,3,4)(H,5,6) |
InChI Key |
LHUKKPCEPBLUMR-UHFFFAOYSA-N |
SMILES |
CC(CC1=CC=CC=C1SC2=CC=C(C=C2)OC)N(C)C.C(=O)(C(=O)O)O |
Canonical SMILES |
CC(CC1=CC=CC=C1SC2=CC=C(C=C2)OC)N(C)C.C(=O)(C(=O)O)O |
synonyms |
Benzeneethanamine, 2-((4-methoxyphenyl)thio)-N,N,alpha-trimethyl-, eth anedioate (1:1) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



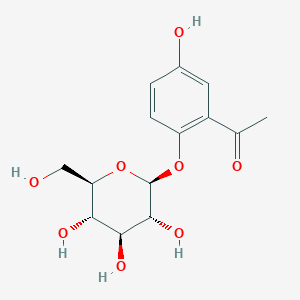
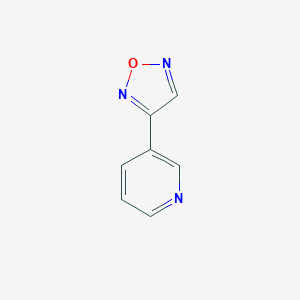
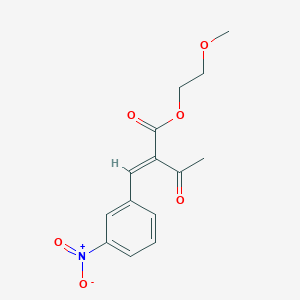
![2-[5-chloro-2-(4-chlorophenyl)-1H-indol-3-yl]-N,N-dihexylacetamide](/img/structure/B137372.png)

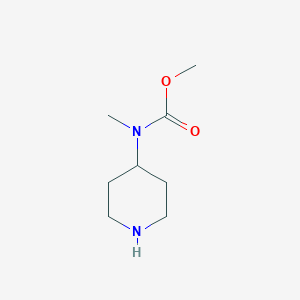

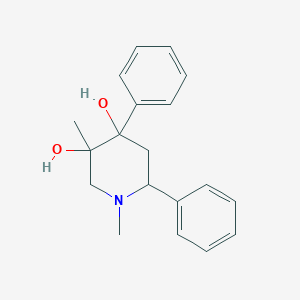
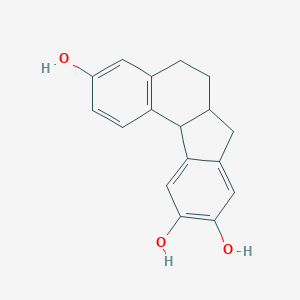


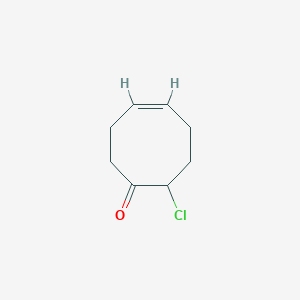

![3-[(1,1,1,3,3,3-Hexafluoropropan-2-yl)oxy]prop-1-ene](/img/structure/B137392.png)